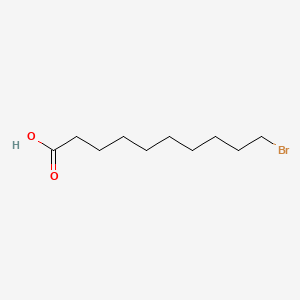

10-Bromodecanoic Acid

描述

Overview of Brominated Fatty Acid Derivatives in Chemical Sciences

Brominated fatty acid derivatives are a class of chemical compounds that have garnered significant interest within the scientific community. These molecules are fatty acids in which one or more hydrogen atoms have been substituted with a bromine atom. This structural modification imparts unique chemical characteristics to the fatty acid, influencing its reactivity and potential applications. ontosight.ai The introduction of bromine, a halogen, can alter the electronic and steric properties of the molecule, making it a valuable tool in various chemical syntheses and material science applications.

One of the key features of brominated fatty acids is their utility as building blocks in organic synthesis. The carbon-bromine bond can be readily cleaved and replaced by other functional groups, allowing for the construction of complex molecules. This reactivity has been harnessed in the synthesis of pharmaceuticals and other fine chemicals. google.com Furthermore, brominated compounds, including some fatty acid derivatives, have been investigated for their biological activities, although some, like brominated vegetable oil (BVO), have raised health concerns due to the potential for bromine accumulation in the body. openochem.org The study of these derivatives continues to be an active area of research, with scientists exploring their potential in fields ranging from polymer chemistry to medicine. nih.govnih.govacs.org

Significance of 10-Bromodecanoic Acid as a Research Compound

This compound, with the chemical formula C10H19BrO2, is a specific type of brominated fatty acid that has proven to be a particularly useful compound in academic research. ontosight.ainih.govnist.gov It is a bifunctional molecule, possessing a carboxylic acid group at one end and a bromine atom at the other end of its ten-carbon chain. sigmaaldrich.comsigmaaldrich.com This dual functionality makes it a versatile linker molecule, capable of participating in a variety of chemical reactions at either end.

In the realm of materials science, this compound is frequently used in the formation of self-assembled monolayers (SAMs). ossila.comresearchgate.netnih.govoaepublish.comlehigh.edu SAMs are highly ordered molecular layers that can be used to modify the surfaces of materials, altering properties such as wettability and adhesion. ossila.com The carboxylic acid group of this compound can anchor the molecule to a substrate, while the terminal bromine atom remains available for further chemical modification. This allows for the creation of functionalized surfaces with tailored properties for applications in areas like biosensors and electronics. ossila.comoaepublish.com

Furthermore, this compound serves as a valuable intermediate in organic synthesis. sigmaaldrich.comsigmaaldrich.comthermofisher.com The bromine atom can be displaced by a variety of nucleophiles to introduce different functional groups, while the carboxylic acid moiety can undergo reactions such as esterification or amidation. This has enabled the synthesis of a diverse range of molecules, including potential therapeutic agents and specialized polymers. acs.orgsigmaaldrich.comsigmaaldrich.com Its role as a precursor in the synthesis of other compounds, such as 11-oxahexadecanolide (a macrocyclic musk), further highlights its importance in the chemical industry. google.com

Historical Context of this compound Research

The study of ω-haloalkanoic acids, the family of compounds to which this compound belongs, has a history that is intertwined with the development of modern organic chemistry. Early research focused on the synthesis and characterization of these molecules, exploring their fundamental reactivity. Traditional methods for preparing this compound involved the reaction of 10-hydroxydecanoic acid with hydrogen bromide. google.com Over time, more efficient and environmentally friendly synthetic routes have been developed, such as one-step methods using sodium bromide and sulfuric acid in a glacial acetic acid solvent. google.com

The evolution of analytical techniques has played a crucial role in advancing the understanding and application of this compound. Spectroscopic methods, for instance, have been instrumental in confirming the structure and purity of the synthesized compound. chemicalbook.com The advent of nanotechnology and surface science in recent decades has opened up new avenues for the application of this compound, particularly in the creation of functional materials and devices. ossila.comoaepublish.com The ongoing research into this compound and its derivatives is a testament to its enduring utility and the continuous quest for novel applications in science and technology. ontosight.ai

Structure

3D Structure

属性

IUPAC Name |

10-bromodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVRSPIEZYGOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198540 | |

| Record name | 10-Bromodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50530-12-6 | |

| Record name | 10-Bromodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050530126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Bromodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Bromodecanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 10 Bromodecanoic Acid

Established Synthetic Routes for 10-Bromodecanoic Acid

The preparation of this compound can be approached from different precursors, including the corresponding alcohol, unsaturated fatty acids, or hydroxy acids. Each route involves specific reagents and reaction mechanisms to introduce the bromine atom at the terminal position and ensure the presence of the carboxylic acid group.

Oxidation of 10-Bromodecanol (B1266680)

A common and direct method for synthesizing this compound is the oxidation of 10-bromodecanol. sigmaaldrich.comsigmaaldrich.com This two-step process begins with the synthesis of 10-bromodecanol, typically from 1,10-decanediol (B1670011) by reacting it with hydrobromic acid. chemicalbook.com The resulting 10-bromodecanol is then oxidized to yield the final carboxylic acid product.

A specific example of this oxidation involves using a chromic acid solution. chemicalbook.com The process starts with the dropwise addition of a solution of chromium trioxide (CrO₃), water, and concentrated sulfuric acid to a solution of 10-bromodecanol in acetone (B3395972) at a low temperature (e.g., -5 °C). chemicalbook.com The reaction mixture is stirred for a couple of hours and then allowed to stand overnight at room temperature. chemicalbook.com The final product is extracted and purified, resulting in this compound as a white solid. chemicalbook.com This method has been reported to yield approximately 73% of the desired product after purification. chemicalbook.com

Bromination of Undecenoic Acid Derivatives

While not a direct route to this compound, the bromination of undecenoic acid derivatives is a related synthetic pathway for producing brominated fatty acids. chemicalbook.com This method typically involves the addition of a bromine-containing reagent across the double bond of an undecenoic acid derivative. The specific position of the bromine atom in the final product depends on the reaction conditions and the specific derivative used.

Reaction of 10-Hydroxydecanoic Acid with Hydrogen Bromide

The direct conversion of 10-hydroxydecanoic acid to this compound can be achieved through reaction with hydrogen bromide (HBr). google.com This method is analogous to the general preparation of alkyl bromides from alcohols using HBr. orgsyn.org In a traditional approach, the alcohol is refluxed with a mixture of concentrated hydrobromic acid and sulfuric acid. orgsyn.org For the synthesis of this compound, a solution of HBr in glacial acetic acid is often used. google.com This traditional method, however, involves multiple steps, including the initial generation of HBr from bromine and naphthalene. google.com

Reaction of 10-Hydroxydecanoic Acid with Sodium Bromide and Sulfuric Acid (One-Step Method)

A more streamlined and efficient approach involves a one-step synthesis using 10-hydroxydecanoic acid, sodium bromide (NaBr), and concentrated sulfuric acid in a solvent such as glacial acetic acid. google.com In this process, the 10-hydroxydecanoic acid and sodium bromide are heated and stirred in the solvent. google.com Concentrated sulfuric acid is then slowly added to the mixture, and the reaction is maintained at a temperature between 40 and 100 °C for 10 to 15 hours. google.com This method is advantageous as it combines two chemical reactions in a single procedure, is conducted under mild conditions, and utilizes readily available and less hazardous materials compared to methods involving elemental bromine. google.com

Comparative Analysis of Synthesis Methods

The choice of synthetic route for this compound often depends on factors such as yield, reaction conditions, cost, and availability of starting materials. A comparative analysis of the established methods highlights their respective advantages and disadvantages.

Yield Optimization and Reaction Conditions

The yields and reaction conditions for the synthesis of this compound vary significantly between the different methods. The oxidation of 10-bromodecanol provides a respectable yield, though it is a two-step process. The initial synthesis of 10-bromo-1-decanol from 1,10-decanediol and aqueous HBr can be optimized using a phase transfer catalyst like tetrabutylammonium (B224687) bromide, achieving a yield of 64%. researchgate.net The subsequent oxidation step with chromic acid yields around 73% of this compound. chemicalbook.com

The one-step method starting from 10-hydroxydecanoic acid, sodium bromide, and sulfuric acid has been shown to be highly efficient, with reported yields as high as 97.6%. google.com This method offers the advantage of a single procedural step and avoids the use of highly toxic reagents. google.com The reaction conditions are also relatively mild, with temperatures ranging from 40 to 100 °C. google.com

Below is a data table comparing the key aspects of two major synthetic routes:

| Feature | Oxidation of 10-Bromodecanol | One-Step Method from 10-Hydroxydecanoic Acid |

| Starting Materials | 10-Bromodecanol, Chromium trioxide, Sulfuric acid | 10-Hydroxydecanoic acid, Sodium bromide, Sulfuric acid |

| Key Reagents | Chromic acid | Sodium bromide, Sulfuric acid |

| Solvent | Acetone chemicalbook.com | Glacial acetic acid google.com |

| Reaction Temperature | -5 °C to room temperature chemicalbook.com | 40-100 °C google.com |

| Reaction Time | ~2 hours stirring, then overnight chemicalbook.com | 10-15 hours google.com |

| Reported Yield | ~73% chemicalbook.com | Up to 97.6% google.com |

| Number of Steps | Two (synthesis of 10-bromodecanol, then oxidation) | One |

Solvent Selection in Synthetic Procedures

The choice of solvent is critical in the synthesis of this compound, directly influencing reaction efficiency, yield, and environmental impact. Different synthetic pathways utilize distinct solvent systems tailored to the specific reaction conditions.

One common two-step synthesis begins with the conversion of 1,10-decanediol to 10-bromo-1-decanol. This step is often conducted in toluene , using a Dean-Stark apparatus to remove the water generated during the reaction, thereby driving the equilibrium towards the product. chemicalbook.com The subsequent oxidation of the terminal alcohol to a carboxylic acid is performed in acetone . chemicalbook.com This solvent is chosen for its ability to dissolve the alcohol substrate and its relative inertness to the strong oxidizing agent used, such as a chromic acid solution. chemicalbook.com

A contrasting one-step method utilizes glacial acetic acid as the solvent. google.com This approach combines 10-hydroxydecanoic acid, sodium bromide, and concentrated sulfuric acid. google.com Glacial acetic acid serves as both the solvent and a participant in the reaction environment, facilitating the conversion directly to this compound. google.com An advantage of this method is the potential for solvent recycling through distillation, which aligns with principles of green chemistry. google.comrsc.org

During the purification and workup stages, a variety of other solvents are employed. These include diethyl ether for extraction, and mixtures like cyclohexane (B81311)/ethyl acetate (B1210297) or dichloromethane for purification via silica (B1680970) gel chromatography. chemicalbook.com Additionally, petroleum ether may be used for recrystallization to obtain the final high-purity product. chemicalbook.com

Table 1: Solvents in this compound Synthesis

| Synthetic Stage | Solvent | Purpose | Reference |

|---|---|---|---|

| Bromination of 1,10-decanediol | Toluene | Reaction medium; facilitates water removal | chemicalbook.com |

| Oxidation of 10-bromo-1-decanol | Acetone | Dissolves substrate; inert to oxidant | chemicalbook.com |

| One-Step Synthesis | Glacial Acetic Acid | Reaction medium; recyclable | google.com |

| Extraction | Diethyl Ether | Separates organic product from aqueous phase | chemicalbook.com |

| Chromatography | Cyclohexane/Ethyl Acetate, Dichloromethane | Eluent for purification | chemicalbook.com |

Byproduct Management and Waste Minimization Strategies

Effective byproduct management and waste minimization are essential components of the synthetic procedures for this compound, ensuring product purity and reducing environmental impact. The strategies employed are highly dependent on the synthetic route.

In multi-step syntheses, extensive workup procedures are common. After the initial bromination, the reaction mixture is typically washed with aqueous solutions of sodium hydroxide (B78521) (NaOH) and hydrochloric acid (HCl) to neutralize any acidic or basic impurities. chemicalbook.com Subsequent washes with water and brine (a saturated sodium chloride solution) are used to remove water-soluble byproducts and salts. chemicalbook.com The organic layer containing the product is then dried over an agent like sodium sulfate (B86663) (Na2SO4) before the solvent is evaporated. chemicalbook.com

A one-step method using glacial acetic acid, sodium bromide, and sulfuric acid generates sodium sulfate and residual acid as primary byproducts. google.com A key waste minimization strategy in this process is the recycling of the glacial acetic acid solvent by distillation. google.com The remaining reaction mass is washed repeatedly with water until it is near neutral, effectively removing these inorganic salts. google.com The final product is then isolated through cooling and dehydration. google.com

Purification techniques like column chromatography are crucial for removing any remaining impurities or unreacted starting materials. chemicalbook.com Any materials that cannot be recycled, such as used silica gel or waste solvents, must be handled according to local, state, and federal regulations. scbt.com This may involve disposal in a licensed landfill or incineration. scbt.com Decontamination of empty containers is also a necessary step to prevent the release of residual chemicals into the environment. scbt.com

Table 2: Byproduct and Waste Management Strategies

| Byproduct/Waste | Management Strategy | Purpose | Reference |

|---|---|---|---|

| Acidic/Basic Impurities | Washing with aqueous NaOH and HCl | Neutralization | chemicalbook.com |

| Water-Soluble Impurities | Washing with water and brine | Removal from organic phase | chemicalbook.com |

| Residual Water | Drying over Sodium Sulfate | Prevents interference in subsequent steps | chemicalbook.com |

| Glacial Acetic Acid (Solvent) | Distillation | Solvent recovery and reuse | google.com |

| Sodium Sulfate, Sulfuric Acid | Repeated water washes | Removal of inorganic byproducts | google.com |

Mechanistic Insights into this compound Formation

Understanding the reaction mechanisms involved in the formation and subsequent reactions of this compound is fundamental to optimizing its synthesis and application. The molecule's reactivity is primarily dictated by its two functional groups: the terminal bromine atom and the carboxylic acid group.

Role of the Bromine Atom in Reactivity

The bromine atom attached to the tenth carbon of the decanoic acid chain is the primary site of many of the molecule's characteristic reactions. The carbon-bromine (C-Br) bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. Bromide is an effective leaving group, meaning it can be readily displaced in nucleophilic substitution reactions. broadpharm.com

This reactivity makes this compound a valuable bifunctional linker and a precursor in various synthetic pathways. broadpharm.combldpharm.com For example, it can be used to synthesize 10-cyanodecanoic acid through the displacement of bromide by a cyanide ion. sigmaaldrich.comsigmaaldrich.com Similarly, it reacts with nucleophiles like amines, as seen in its reaction with benzylimidazole, where the amine displaces the bromide to form a new carbon-nitrogen bond. broadpharm.comrsc.org This property allows this compound to be used as an alkylating agent to introduce a ten-carbon carboxylic acid chain onto other molecules. sigmaaldrich.comsigmaaldrich.com

The reactivity of halogens, including bromine, is a well-established principle in organic chemistry, where the ability to act as a leaving group is crucial for forming new chemical bonds. savemyexams.com

Transformations of the Carboxylic Acid Group

The carboxylic acid (-COOH) group is the other key functional moiety in this compound, offering a different set of reactive possibilities. rsc.org This group can undergo a variety of transformations common to carboxylic acids.

One of the most important reactions is its coupling with amines or alcohols to form amides or esters, respectively. broadpharm.com These reactions typically require the use of activating agents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to convert the hydroxyl of the carboxylic acid into a better leaving group. broadpharm.com This reactivity is harnessed in the preparation of materials like alkylcarboxylate-grafted polyethylenimine, where the carboxylic acid group serves as the anchor point for attaching the molecule to a polymer backbone. sigmaaldrich.comsigmaaldrich.com

Beyond coupling reactions, carboxylic acids are recognized as highly adaptable functional groups that can undergo transformations like decarboxylation, where the -COOH group is removed entirely as carbon dioxide (CO2). rsc.orgprinceton.edu While this specific reaction for this compound is not highlighted, it represents a fundamental potential transformation for the carboxylic acid functionality under catalytic conditions. rsc.org The formation of the carboxylic acid itself, through the oxidation of a primary alcohol (10-bromo-1-decanol), is a critical transformation in its synthesis. sigmaaldrich.comsigmaaldrich.com

Advanced Organic Synthesis and Derivatization Applications of 10 Bromodecanoic Acid

10-Bromodecanoic Acid as a Key Building Block in Complex Molecular Architectures

The dual reactivity of this compound, with its nucleophilically displaceable bromide and its readily coupled carboxylic acid, establishes it as a fundamental component in the construction of intricate molecular structures. broadpharm.com This aliphatic linker is instrumental in synthesizing novel compounds with tailored properties. broadpharm.combldpharm.com

Synthesis of Functionalized Materials and Compounds

The distinct functionalities of this compound make it a valuable reagent for synthesizing a variety of functionalized materials. Its ability to act as a linker molecule is a key attribute in this regard. sigmaaldrich.com

Recent synthetic methodologies have demonstrated the utility of elemental selenium in the formation of diselenides. researchgate.netresearchgate.net While direct reactions with this compound and selenium powder to form the corresponding diselenide are a subject of ongoing research, related studies show that various organoselenium compounds can be synthesized from elemental selenium. researchgate.net For instance, a CuO nanopowder-catalyzed coupling reaction of alkyl iodides with elemental selenium has been shown to produce symmetrical diselenides in good to excellent yields. nih.gov This suggests a potential pathway for the synthesis of the diselenide derivative of this compound. The general approach often involves the reaction of an alkyl halide with a selenium source under specific catalytic conditions. nih.gov

This compound is employed as an alkylcarboxylate chain source in the modification of polyethylenimine (PEI), a widely used nonviral gene vector. nih.govsigmaaldrich.com In a strategy aimed at improving transfection efficiency and reducing the cytotoxicity of PEI, its primary amines are reacted with this compound. nih.gov This process grafts the C10 alkylcarboxylate chains onto the PEI backbone. nih.gov The resulting modified polymers have been shown to form nanoparticles with plasmid DNA, with particle sizes ranging from 60-195 nm. nih.gov The degree of substitution with the alkylcarboxylate chains influences the DNA-binding ability and the surface charge of the resulting polyplexes. nih.gov

Table 1: Properties of Alkylcarboxylate-Grafted PEI

| Property | Observation | Reference |

|---|---|---|

| DNA-Binding Ability | Decreases with an increase in either the degree of substitution or the length of the hydrocarbon chain. | nih.gov |

| Particle Size | Modified PEI polymers form nanoparticles in the 60-195 nm range. | nih.gov |

| Surface Charge | Decreases as the degree of substitution increases. | nih.gov |

| Cytotoxicity | Higher degrees of substitution lead to decreased polymer cytotoxicity. | nih.gov |

Precursor for Pharmaceutical Intermediates

This compound is recognized as a valuable intermediate in the synthesis of pharmaceutical compounds. thermofisher.com Its bifunctional nature allows it to be incorporated into larger, more complex drug molecules. It is a known precursor for the synthesis of various compounds, including 10-(methylsulfinyl)decanoic acid and 10-cyanodecanoic acid. sigmaaldrich.comsigmaaldrich.com

Applications in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound serves as a crucial starting material for the synthesis of novel therapeutic agents. google.com Its utility is highlighted in the preparation of compounds designed for targeted therapeutic action. One notable application is in the synthesis of mitochondria-targeted hydrogen sulfide (B99878) donors. sigmaaldrich.com

Role in Drug Delivery System Development

The development of effective drug delivery systems is a significant area of pharmaceutical research. This compound plays a role in this field, particularly in the modification of gene carriers. As previously detailed, its use in grafting hydrophobic alkyl chains onto polyethylenimine is a key strategy for creating DNA nanocarriers with reduced toxicity and enhanced transfection efficiency. nih.gov This modification seeks to balance the cationic and hydrophobic regions of the polymer to optimize its function as a nonviral vector for gene delivery. nih.gov

Intermediate in Polymer Synthesis Research

The dual functionality of this compound makes it a key monomer and intermediate in the synthesis of various polymers. The carboxylic acid end can participate in condensation polymerizations, while the bromo- group provides a site for subsequent modifications or initiation of polymerization.

While Nylon-11 is commercially produced from 11-aminoundecanoic acid, research has explored alternative synthetic routes and modifications where bromo-functionalized fatty acids like this compound could theoretically be utilized. The general structure of polyamides, such as Nylon-11, consists of repeating amide linkages. scribd.com The synthesis of polyamides involves the reaction of a dicarboxylic acid with a diamine or the self-condensation of an amino acid.

In a research context, this compound can be envisioned as a precursor to a monomer for polyamide synthesis. For instance, the bromine atom can be converted to an amine group through nucleophilic substitution, yielding 10-aminodecanoic acid. This amino acid could then undergo polycondensation to form a polyamide analogous to Nylon-10.

Furthermore, the bromo-functionalized nature of this compound allows for its incorporation into existing polymer chains to introduce specific functionalities. This can be achieved by using it as a comonomer or as a grafting agent, where the bromine atom serves as a point of attachment for other chemical entities.

| Polymer Type | Potential Role of this compound | Resulting Functionality |

| Polyamides | Precursor to an aminodecanoic acid monomer | Formation of a polyamide backbone |

| Functionalized Polymers | Comonomer or grafting agent | Introduction of a reactive bromine site for further modification |

Specific Chemical Transformations Involving this compound

The reactivity of both the carboxylic acid and the alkyl bromide functionalities of this compound enables a variety of specific chemical transformations.

The terminal bromine atom in this compound is susceptible to nucleophilic substitution, a fundamental reaction in organic chemistry where an electron-rich species (the nucleophile) replaces a leaving group (in this case, the bromide ion). khanacademy.orgbyjus.com This allows for the introduction of a wide array of functional groups at the end of the ten-carbon chain.

Common nucleophiles that can react with this compound include:

Hydroxide (B78521) ions (OH⁻) : to form 10-hydroxydecanoic acid. savemyexams.com

Cyanide ions (CN⁻) : to produce 10-cyanodecanoic acid, which can be further hydrolyzed to a dicarboxylic acid or reduced to a diamine. savemyexams.comsigmaaldrich.comsigmaaldrich.com

Azide ions (N₃⁻) : to synthesize 10-azidodecanoic acid, a precursor for amines via reduction or for click chemistry reactions.

Thiols (RSH) : to create thioethers.

These reactions significantly expand the synthetic utility of this compound, enabling the creation of diverse derivatives with tailored properties. For example, the reaction with sodium sulfide can lead to the formation of a thioether, which can be a building block for sulfur-containing polymers.

The carboxylic acid group of this compound readily undergoes esterification with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This reversible reaction produces an ester and water. ceon.rsyoutube.com The general equation for the esterification of this compound with an alcohol (R-OH) is:

Br(CH₂)₉COOH + R-OH ⇌ Br(CH₂)₉COOR + H₂O

The reaction equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com This transformation is crucial for applications where the carboxylic acid functionality needs to be protected or modified to alter the molecule's solubility or reactivity. For instance, esterification with a simple alcohol like methanol (B129727) or ethanol (B145695) can produce a less polar derivative that is more soluble in organic solvents.

| Reactant Alcohol | Catalyst | Product Ester |

| Methanol | H₂SO₄ | Methyl 10-bromodecanoate |

| Ethanol | H₂SO₄ | Ethyl 10-bromodecanoate |

| Propanol | H₂SO₄ | Propyl 10-bromodecanoate |

The carboxylic acid moiety of this compound can be converted into an amide by reacting it with an amine. khanacademy.org This reaction typically requires the activation of the carboxylic acid, as a direct reaction with an amine is often slow and inefficient. fishersci.co.uk Common methods for amide synthesis from a carboxylic acid include:

Conversion to an acyl chloride: The carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 10-bromodecanoyl chloride. This acyl chloride then readily reacts with a primary or secondary amine to yield the corresponding amide. youtube.com

Use of coupling reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct coupling of the carboxylic acid with an amine. fishersci.co.uknih.gov

The resulting amides retain the terminal bromine atom, which can be used for further functionalization. This makes this compound a useful starting material for synthesizing bifunctional molecules with both an amide linkage and a reactive alkyl halide.

This compound has been utilized in the modification of polypropyleneimine (PPI) dendrimers, which are highly branched, tree-like macromolecules with a large number of surface primary amine groups. researchgate.netmdpi.comuliege.be In one research application, this compound was covalently attached to the surface primary amines of second and third-generation PPI dendrimers. researchgate.net This was achieved through an amidation reaction, converting the surface amines into amides with a ten-carbon alkyl bromide chain.

This modification serves to increase the lipophilicity of the dendrimer. researchgate.net Subsequently, the terminal bromine atoms of the attached chains can be used for further reactions. For example, they can be reacted with another PPI dendrimer to create cross-linked dendrimer conjugates. researchgate.net This approach allows for the precise engineering of the size, charge, and lipophilicity of dendrimers for various applications, including as gene delivery vectors. researchgate.netnih.govnih.gov

| Dendrimer Generation | Purpose of Conjugation | Subsequent Reaction |

| PPI G2 and G3 | Increase lipophilicity | Conjugation with other PPI dendrimers |

Reactions with Other Functional Groups

This compound is a versatile bifunctional molecule, featuring a carboxylic acid group and a terminal alkyl bromide. broadpharm.com This structure allows for a diverse range of chemical transformations at either end of the ten-carbon aliphatic chain. The terminal bromine atom serves as an effective leaving group in nucleophilic substitution reactions, while the carboxylic acid moiety can undergo typical reactions such as esterification and amidation. broadpharm.com

The reactivity of the terminal bromide allows for the introduction of various nucleophiles. For instance, it can be displaced by amines, thiols, and cyanide, among other nucleophilic species. broadpharm.comsigmaaldrich.com This facilitates the synthesis of a wide array of derivatives. The carboxylic acid function can be readily coupled with amines or alcohols using standard activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). broadpharm.com

This dual reactivity makes this compound a valuable linker molecule in more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com It has been utilized as an alkylcarboxylate chain source in the preparation of materials such as alkylcarboxylate-grafted polyethylenimine. sigmaaldrich.com Furthermore, it serves as a precursor in the synthesis of various specialized chemical structures, including:

10-(methylsulfinyl)decanoic acid sigmaaldrich.com

10-cyanodecanoic acid sigmaaldrich.com

(10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)-decyl)triphenylphosphonium bromide sigmaaldrich.com

11-thiastearic acid sigmaaldrich.com

The following table summarizes some of the key reactions involving this compound with different functional groups.

| Reacting Functional Group | Reagent Example | Resulting Functional Group | Product Example |

| Amine | Polyethylenimine | Amide and Alkylated Amine | Alkylcarboxylate-grafted polyethylenimine |

| Thiol | Thiourea (followed by hydrolysis) | Thiol | 10-mercaptodecanoic acid |

| Cyanide | Sodium Cyanide | Nitrile | 10-cyanodecanoic acid |

| Triphenylphosphine | Triphenylphosphine | Phosphonium salt | (9-carboxynonyl)triphenylphosphonium bromide |

| Alcohol | Generic Alcohol (ROH) with activator | Ester | Alkyl 10-bromodecanoate |

Utilizing this compound in Photoactivated Prodrug Synthesis

Photoactivated prodrugs, often referred to as "caged" compounds, represent a sophisticated approach in drug delivery, enabling the spatial and temporal release of a therapeutic agent through light irradiation. nih.govnih.gov This strategy involves masking a crucial functional group of a drug molecule with a photolabile protecting group (PPG). The drug remains inactive until the PPG is cleaved by a specific wavelength of light, restoring the drug's therapeutic function at the target site. nih.gov

While direct literature examples detailing the use of this compound in the synthesis of photoactivated prodrugs are not prevalent, its chemical properties make it an ideal candidate for use as a bifunctional linker in such systems. broadpharm.com Its dual-ended structure, with a carboxylic acid and an alkyl bromide, allows it to covalently connect a drug molecule to a photo-caging moiety. broadpharm.comsigmaaldrich.com

In a hypothetical construct, the carboxylic acid end of this compound could be converted into an ester or amide by reacting with a hydroxyl or amino group on a drug molecule. The terminal bromine could then be substituted by a nucleophilic group attached to a photolabile caging molecule. Conversely, the bromo-end could first react with the drug, leaving the carboxylic acid available for attachment to the PPG. This long aliphatic chain can also provide spacing and influence the physicochemical properties, such as solubility and membrane permeability, of the final prodrug conjugate.

The table below outlines the conceptual components and their roles in a photoactivated prodrug system that could potentially incorporate a this compound linker.

| Component | Example Moiety | Function within the Prodrug |

| Active Drug | A generic drug with an -OH or -NH2 group | The therapeutic agent to be released. |

| Linker | This compound | Covalently connects the drug to the photolabile group, providing spatial separation. |

| Photolabile Protecting Group (PPG) | o-Nitrobenzyl or Coumarin derivative | Masks the drug's activity; cleaves upon light exposure to release the active drug. |

This application highlights the potential of this compound as a versatile building block in the design of advanced, stimuli-responsive drug delivery systems.

Applications of 10 Bromodecanoic Acid in Biochemical and Biological Research

Reagent in Biochemical Studies

In the realm of biochemical studies, 10-bromodecanoic acid primarily functions as a bifunctional linker molecule. broadpharm.com Its carboxylic acid group can readily react with amines or alcohols, often facilitated by activating agents, while the terminal bromine atom serves as a good leaving group, easily displaced by nucleophiles like amines. broadpharm.com This dual reactivity makes it a valuable reagent for conjugating different molecular entities. sigmaaldrich.com

The compound's utility as a linker is demonstrated in its use as an alkylcarboxylate chain source for grafting onto polymers like polyethylenimine. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This modification alters the polymer's properties, which can be useful in developing materials for various biotechnological applications. The structural characteristics of this compound, combining a fatty acid-like chain with a reactive halogen, make it a versatile reagent for chemical modifications in biochemical research. ontosight.ai

Synthesis of Bioactive Molecules

This compound serves as a key starting material or intermediate in the synthesis of various molecules with potential biological activity. Its chemical structure can be modified to create new compounds for research and pharmaceutical development. google.com For instance, it is a precursor in the synthesis of:

11-thiastearic acid : A fatty acid analogue where a sulfur atom replaces a methylene (B1212753) group, used in studying lipid metabolism. sigmaaldrich.comsigmaaldrich.com

10-(methylsulfinyl)decanoic acid : A molecule created through modification of the bromo- group. sigmaaldrich.comsigmaaldrich.com

10-cyanodecanoic acid : Synthesized by replacing the bromine atom with a cyano group. sigmaaldrich.comsigmaaldrich.com

(10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)-decyl)triphenylphosphonium bromide : A complex molecule synthesized for specific research applications. sigmaaldrich.comsigmaaldrich.com

These examples underscore the role of this compound as a foundational component for creating more complex chemical structures for scientific investigation.

Investigating Biochemical Pathways and Enzyme Interactions

Due to its structural similarity to natural fatty acids like decanoic acid, this compound can be used to probe and interact with biological systems, particularly those involved in lipid metabolism. ontosight.ai It can act as a substrate analogue or inhibitor for enzymes that process fatty acids. The presence of the bromine atom can alter its interaction with enzyme active sites, potentially modifying or inhibiting their function. ontosight.ai This characteristic allows researchers to use it as a tool to study the mechanisms of metabolic pathways and the function of specific enzymes, which is particularly relevant for investigating diseases associated with lipid metabolism disorders. ontosight.ai

Enzymatic modification using enzymes like lipoic acid ligase has become a significant approach in biopharmaceuticals for precise, site-specific protein modifications. nih.gov This enzyme can attach derivatives of lipoic acid, and by extension, analogues like this compound, to specific protein sequences, enabling detailed studies of protein function and interaction. nih.govnih.govresearchgate.net

Role in Biosynthesis of Poly(3-Hydroxyalkanoates) (PHAs)

Poly(3-hydroxyalkanoates) (PHAs) are biodegradable polyesters produced by various microorganisms as a form of carbon storage. researchgate.net The composition of these bioplastics can be controlled by the carbon source provided to the bacteria. scispace.com Strains of Pseudomonas putida, for example, are known to produce medium-chain-length (mcl)-PHAs from fatty acids. nih.govnih.gov

When Pseudomonas putida is grown on decanoic acid, it produces a polymer primarily composed of 3-hydroxydecanoate (B1257068) (3HD) monomer units. nih.govnih.gov Research has shown that by genetically modifying P. putida to inhibit its native β-oxidation pathway, it is possible to produce a homopolymer of poly-3-hydroxydecanoate (PHD). nih.gov This demonstrates a direct pathway from a C10 fatty acid to a C10-monomer-based PHA. Given the structural similarity, this compound can be investigated as a substrate to produce functionalized PHAs, where the bromine atom would be incorporated into the polymer chain, imparting new chemical properties to the resulting bioplastic.

| Bacterial Strain | Carbon Source | Key Finding | Resulting Polymer (Molar % Composition) | Reference |

|---|---|---|---|---|

| Pseudomonas putida KT2440 | Decanoic acid | Fed-batch fermentation process developed for MCL-PHA production. | 78% 3-hydroxydecanoate, 11% 3-hydroxyoctanoate, 11% 3-hydroxyhexanoate | nih.gov |

| Pseudomonas putida KTQQ20 (β-oxidation mutant) | Decanoic acid | Inhibition of β-oxidation pathway leads to homopolymer synthesis. | Poly-3-hydroxydecanoate (PHD) | nih.gov |

| Pseudomonas putida KTQQ20 (β-oxidation mutant) | Dodecanoic acid | Demonstrates the ability to produce polymers dominated by the substrate fatty acid length. | P(3HD-co-84mol% 3HDD) | nih.gov |

Targeting Quantum Dots to Proteins on Living Cells

A significant application of this compound is in a highly specific, two-step method for labeling proteins on the surface of living cells with quantum dots (QDs) for single-molecule imaging. mit.eduacs.orgnih.gov This technique offers a powerful way to visualize and track individual protein molecules in their native environment. nih.gov The method is noted for being specific, rapid, and orthogonal to other labeling techniques, allowing for multi-color imaging of different proteins simultaneously. mit.eduacs.org

The first step of this labeling strategy involves genetic engineering. The protein of interest is fused with a short, 13-amino acid recognition sequence known as the Ligase Acceptor Peptide (LAP). researchgate.netnih.gov Then, the Escherichia coli enzyme Lipoic Acid Ligase (LplA) is used to site-specifically attach this compound to a lysine (B10760008) residue within the LAP tag. mit.eduacs.orgnih.gov This enzymatic ligation is precise and creates a covalent bond, effectively "priming" the target protein with a bromoalkane handle. nih.gov This process has been used to tag various proteins, including the LDL receptor and the synaptic adhesion protein neurexin, for single-molecule tracking studies. acs.orgnih.gov

Analytical Characterization Methodologies for 10 Bromodecanoic Acid and Its Derivatives

Spectroscopic Validation Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of 10-bromodecanoic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the functional groups present.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for verifying the structure of this compound by identifying the different types of protons and their neighboring environments. The spectrum provides characteristic signals corresponding to the protons of the carboxylic acid, the methylene (B1212753) group adjacent to the bromine atom, the methylene group alpha to the carbonyl group, and the long alkyl chain.

A representative ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), exhibits several key signals. quora.com The most downfield signal is a broad singlet corresponding to the acidic proton of the carboxyl group. quora.com Two distinct triplets are observed: one for the methylene protons adjacent to the electronegative bromine atom (H-10) and another for the methylene protons alpha to the carboxyl group (H-2). quora.com The remaining methylene protons in the alkyl chain (H-4 to H-8) appear as a complex multiplet in the upfield region. quora.com

Table 1: ¹H NMR Spectroscopic Data for this compound quora.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.23 | Broad Singlet | 1H | -COOH |

| 3.41 | Triplet | 2H | H-10 (-CH₂-Br) |

| 2.36 | Triplet | 2H | H-2 (-CH₂-COOH) |

| 1.87 | Multiplet | 2H | H-9 |

| 1.64 | Multiplet | 2H | H-3 |

| 1.22-1.44 | Multiplet | 10H | H-4, H-5, H-6, H-7, H-8 |

Note: Data obtained in CDCl₃ at 400 MHz. Chemical shifts and coupling constants can vary slightly based on solvent and instrument frequency.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum is characterized by a signal in the highly deshielded region for the carbonyl carbon of the carboxylic acid (C1). quora.com The carbons directly attached to the electron-withdrawing bromine (C10) and carboxyl group (C2) also appear at relatively downfield positions. quora.com The other methylene carbons of the long aliphatic chain are observed as a cluster of signals in the more shielded, upfield region of the spectrum. quora.com

Table 2: ¹³C NMR Spectroscopic Data for this compound quora.com

| Chemical Shift (δ) ppm | Assignment |

| 180.2 | C1 (-COOH) |

| 34.1 | C2 |

| 34.0 | C10 (-CH₂-Br) |

| 32.9 | C9 |

| 29.1 | Alkyl Chain Carbons |

| 28.9 | Alkyl Chain Carbons |

| 28.6 | Alkyl Chain Carbons |

| 28.4 | Alkyl Chain Carbons |

| 28.2 | C4 |

| 24.7 | C3 |

Note: Data obtained in CDCl₃. The specific assignment of the central alkyl chain carbons (C5-C8) can be complex due to signal overlap.

LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to confirm the molecular weight and purity of this compound. In a typical analysis, the compound is first separated from any impurities using a liquid chromatograph, often employing a reverse-phase column, before being introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operated in negative ion mode. xpsfitting.comorgchemboulder.com In this mode, this compound is readily deprotonated to form the [M-H]⁻ ion. Given the molecular weight of 251.16 g/mol , the primary ion observed would have a mass-to-charge ratio (m/z) of approximately 250.06. libretexts.org

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in any bromine-containing fragment appearing as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 mass units. Therefore, the [M-H]⁻ ion of this compound will appear as two peaks at m/z ~250 and ~252, which is a definitive confirmation of the presence of a single bromine atom in the molecule.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent features are related to the carboxylic acid group. A very broad absorption band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.net A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration appears around 1700 cm⁻¹. researchgate.netthermofisher.com The long alkyl chain is evidenced by C-H stretching vibrations just below 3000 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹. researchgate.netlibretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300–2500 (broad) | O–H stretch | Carboxylic Acid |

| 2925, 2855 | C–H stretch | Alkyl Chain |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| 1470-1450 | C–H bend | Alkyl Chain |

| 1320–1210 | C–O stretch | Carboxylic Acid |

| 690–515 | C–Br stretch | Alkyl Bromide |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can confirm the presence of bromine, carbon, and oxygen and provide insight into their chemical environments.

The high-resolution C 1s spectrum can be deconvoluted to identify the different types of carbon atoms. Three main peaks are expected: a peak for the carbons of the alkyl chain (C-C, C-H), a peak for the carbon directly bonded to bromine (C-Br), and a peak at a higher binding energy for the carboxyl carbon (O=C-O), typically around 288-289 eV. The O 1s spectrum would show components corresponding to the carbonyl (C=O) and hydroxyl (C-OH) oxygen atoms of the carboxylic acid group, with binding energies around 531-533 eV. The Br 3d spectrum provides a clear signal for bromine. The Br 3d₅/₂ peak for organobromine compounds is typically observed in the range of 68-71 eV, confirming the covalent C-Br bond.

Purity Validation Techniques

Ensuring the purity of this compound is critical for its intended applications. Commercial grades are often available at 95% purity or higher. researchgate.net Several methods are used to assess and validate the purity of a synthesized or purchased batch.

Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly effective for purity assessment. These methods separate the main compound from any impurities, and the purity is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. The synthesis of this compound often involves purification by column chromatography on silica (B1680970) gel.

Melting Point Analysis: A pure crystalline solid has a sharp, well-defined melting point. The melting point of this compound is reported in the range of 38-41°C. researchgate.net A broad melting range or a melting point that is depressed compared to the literature value is indicative of the presence of impurities.

Titration: As a carboxylic acid, the purity of this compound can be accurately determined by acid-base titration. A known mass of the sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521), using a pH indicator. The purity can be calculated from the volume of titrant required to reach the equivalence point.

Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound and its derivatives. These techniques are crucial in various applications, from monitoring chemical reactions to analyzing complex biological and environmental samples. The choice of chromatographic method often depends on the volatility and polarity of the analyte, as well as the required sensitivity and selectivity of the analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominently used techniques, often coupled with mass spectrometry (MS) for definitive identification.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. For non-volatile compounds like long-chain carboxylic acids, a derivatization step is typically required to convert them into more volatile esters.

Detailed Research Findings: In the context of brominated fatty acids, which are structurally related to this compound, GC is a common analytical method. nih.gov Research on brominated fatty acids found in brominated vegetable oil (BVO) demonstrates the necessity of converting these acids into their corresponding methyl esters before GC analysis. nih.gov This derivatization, often achieved through transesterification, makes the analytes suitable for GC separation.

When coupled with mass spectrometry, GC provides high sensitivity and selectivity. Studies have shown that GC with negative ion chemical ionization mass spectrometry (GC/NICI-MS) is the most sensitive method for the detection of brominated fatty acid methyl esters. nih.gov However, for quantification purposes, GC with electron ionization mass spectrometry (GC/EI-MS) is often preferred because it generates more selective fragment ions in the higher mass range, leading to more reliable quantitative results. nih.gov Despite its effectiveness, a significant drawback of the GC-MS method is the often tedious and time-consuming derivatization process, with analytical run times that can be lengthy. waters.com

| Technique | Derivatization | Purpose | Key Findings | Reference |

|---|---|---|---|---|

| GC/NICI-MS | Methyl Esterification | Detection | Offers the highest sensitivity for detecting brominated fatty acids. | nih.gov |

| GC/EI-MS | Methyl Esterification | Quantification | More suitable for quantification due to the formation of more selective fragment ions. | nih.gov |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For carboxylic acids like this compound, which lack a strong chromophore, derivatization is often employed to enhance detection by UV-Visible or fluorescence detectors.

Detailed Research Findings: Research on the analysis of decanoic acid provides valuable insights applicable to its brominated counterpart. One study described an HPLC method with UV detection where the formation of p-bromophenacyl esters of octanoic and decanoic acids increased the detection sensitivity by a factor of 100 compared to the analysis of the underivatized acids. nih.gov This highlights the critical role of derivatization in achieving low detection limits (0.5 mg/L). nih.gov The derivatized method demonstrated good precision, with inter-assay coefficients of variation of 4.1% and 4.8% for octanoic and decanoic acids, respectively. nih.gov

For halogenated carboxylic acids, pre-column derivatization using reagents like nitro-substituted phenylhydrazines (NPHs) can be employed. google.com These reagents react with the carboxylic acid group to form a product with a strong UV-Visible absorption profile, significantly improving detection and selectivity in HPLC-DAD (Diode Array Detection) analysis. google.com This approach is particularly useful for analyzing small-molecule polar substances in complex matrices. google.com Column chromatography using silica gel is also a fundamental liquid chromatographic method used in the purification of this compound after its synthesis, employing eluents such as a mixture of cyclohexane (B81311) and ethyl acetate (B1210297). chemicalbook.com

| Analyte | Derivatization Reagent | Detection Method | Key Findings | Reference |

|---|---|---|---|---|

| Octanoic and Decanoic Acids | p-Bromophenacyl bromide | UV | Derivatization increased sensitivity 100-fold; detection limit of 0.5 mg/L. | nih.gov |

| Small-Molecule Halogenated Carboxylic Acids | Nitro-substituted phenylhydrazines (NPHs) | HPLC-DAD | Improves detection and separation, suitable for quantitative analysis. | google.com |

| This compound | None (Preparative) | Not Applicable (Purification) | Silica gel column chromatography with cyclohexane/ethyl acetate eluent used for purification. | chemicalbook.com |

Other Chromatographic Techniques

Modern chromatographic techniques offer faster and simpler alternatives to traditional GC and HPLC methods.

Detailed Research Findings: Ultra-Performance Convergence Chromatography (UPC²), coupled with mass spectrometry, has emerged as a rapid and simple method for the analysis of brominated compounds. waters.com A key advantage of UPC²/MS is that it allows for the direct analysis of samples after a simple liquid-liquid extraction, eliminating the need for the chemical derivatization required by GC-MS. waters.com The chromatographic run time is significantly shorter, at around 9 minutes, which is at least five times faster than typical GC-MS methods. waters.com This makes UPC² a highly efficient technique for high-throughput analysis.

Comparative Studies and Structure Activity Relationship Research

Comparison of 10-Bromodecanoic Acid with Analogous Brominated Carboxylic Acids

This compound is a halogenated fatty acid with a ten-carbon backbone, belonging to the broader class of ω-bromocarboxylic acids. Its chemical behavior and physical properties are defined by the interplay between the hydrophilic carboxylic acid head, the hydrophobic ten-carbon alkyl chain, and the reactive terminal bromine atom.

The reactivity of brominated carboxylic acids is significantly influenced by the length of the carbon chain and the position of the bromine atom.

Chain Length: The length of the alkyl chain primarily affects the compound's physical properties, such as melting point and solubility. Longer carbon chains, as seen in 11-bromoundecanoic acid and 16-bromohexadecanoic acid, lead to increased lipid solubility (lipophilicity) and van der Waals forces, generally resulting in higher melting points. Conversely, shorter chains like in 4-bromobutyric acid result in greater water solubility. This property is critical for applications in biological systems, where partitioning between aqueous and lipid environments is key.

Bromine Position: The location of the bromine atom is a major determinant of chemical reactivity. In ω-bromo acids like this compound, the bromine is at the terminal position, distant from the electron-withdrawing carboxylic acid group. This placement minimizes steric hindrance and electronic effects from the carboxyl group, making the bromine atom readily available for nucleophilic substitution reactions. nih.gov This is distinct from α-bromo carboxylic acids (e.g., 2-bromobutyric acid), where the bromine is on the carbon adjacent to the carboxyl group. In α-bromo acids, the bromine is activated towards SN2 reactions because the adjacent carbonyl group helps stabilize the transition state. researchgate.netnih.gov The Hell-Volhard-Zelinskii reaction, a method for α-bromination of carboxylic acids, underscores this unique reactivity at the alpha position, which is not applicable for synthesizing ω-bromo acids like this compound. researchgate.net

Comparing this compound with its analogs reveals a spectrum of properties based on chain length. While all are ω-brominated acids and serve as bifunctional molecules, their utility varies. For instance, shorter-chain acids are often used in synthesizing specific imaging agents, while longer-chain variants are precursors for polymers or complex lipids. nih.gov 11-Bromoundecanoic acid, being slightly longer, has high thermal stability and is used in enzymatic elongation processes, whereas 8-bromooctanoic acid has been noted to undergo dehalogenation when incorporated into lipids in certain metabolic studies. nih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Carbon Chain Length | Bromine Position |

|---|---|---|---|---|

| 4-Bromobutyric acid | C4H7BrO2 | 167.00 | 4 | C-4 |

| 6-Bromohexanoic Acid | C6H11BrO2 | 195.05 | 6 | C-6 |

| 8-Bromooctanoic acid | C8H15BrO2 | 223.11 | 8 | C-8 |

| 9-Bromononanoic acid | C9H17BrO2 | 237.13 | 9 | C-9 |

| This compound | C10H19BrO2 | 251.16 | 10 | C-10 |

| 11-Bromoundecanoic acid | C11H21BrO2 | 265.19 | 11 | C-11 |

| 16-Bromohexadecanoic acid | C16H31BrO2 | 335.32 | 16 | C-16 |

This compound is fundamentally different from its corresponding aldehyde, 10-bromodecanal (B1278384), due to their distinct functional groups.

Functional Group: this compound possesses a carboxylic acid group (-COOH), which imparts acidic properties. In contrast, 10-bromodecanal has an aldehyde group (-CHO).

Chemical Properties: The carboxylic acid group makes this compound a weak acid capable of donating a proton and forming carboxylate salts. It can undergo reactions typical of carboxylic acids, such as esterification. The aldehyde group in 10-bromodecanal is neutral but highly reactive towards nucleophilic addition and can be easily oxidized to form this compound or reduced to form 10-bromo-1-decanol.

Synthesis: The synthesis of this compound often involves the oxidation of 10-bromo-1-decanol, highlighting the difference in oxidation states between the alcohol, aldehyde, and carboxylic acid. wikipedia.org

Structure-Activity Relationships in Biological Systems

The biological activity of brominated fatty acids like this compound is derived from their structural mimicry of natural fatty acids. pnnl.gov This allows them to enter and interact with metabolic pathways, particularly lipid metabolism. pnnl.gov

The key structural features determining their biological activity are:

Alkyl Chain Length: The chain length dictates the compound's lipophilicity, influencing its ability to cross cell membranes and interact with hydrophobic binding pockets in enzymes.

Halogen Atom: The presence of the bromine atom alters the electronic distribution and steric profile of the molecule compared to its non-halogenated counterpart. This can lead to altered binding affinities for enzymes and transporters. The bromine atom's position is also critical; for instance, its terminal location in this compound makes it a potential site for metabolic transformation or covalent modification of biological targets.

Research on branched-chain fatty acids has shown that structural modifications significantly impact biological effects, such as anticancer activity. Similarly, for brominated fatty acids, the specific combination of chain length and the halogen's presence creates a unique molecule that biological systems may recognize yet cannot process in the same way as endogenous fatty acids, leading to potential inhibition or disruption of metabolic processes. pnnl.gov

Evaluation of Inhibitory Effects of Brominated Fatty Acids on Enzyme Activity

Due to their structural similarity to natural fatty acids, brominated fatty acids can act as competitive or non-competitive inhibitors of enzymes involved in lipid metabolism. pnnl.gov Studies on rats fed brominated vegetable oil, which contains brominated fatty acids, showed inhibition of several enzymes involved in fatty acid β-oxidation, with a significant reduction observed in 3-ketoacyl-CoA thiolase activity. This suggests that the introduction of bromine into the fatty acid structure can disrupt the normal catabolic process.

Methyl-coenzyme M reductase (MCR) is the key enzyme in the final step of methanogenesis, a metabolic process carried out by archaea. Research has shown that MCR is susceptible to inhibition by halogenated compounds. Specifically, studies on the potent inhibitor 3-bromopropanesulfonate (B1229281) (BPS) revealed that it acts as an alternative substrate for MCR, leading to the formation of a stable alkyl-nickel intermediate at the enzyme's active site and thus inhibiting its function.

Crucially, similar effects were observed when MCR was reacted with other halogenated carboxylate substrates. This indicates that brominated carboxylic acids, as a class, can interact with and inhibit MCR. The proposed mechanism involves an electrophilic attack by the bromo-compound on the active Ni(I) state of the enzyme's F430 cofactor. pnnl.gov While direct studies on this compound's effect on MCR are not prominent, the established reactivity of analogous halogenated carboxylates strongly suggests its potential as an MCR inhibitor. This is further supported by findings that various long-chain fatty acids can inhibit methanogenesis in microbial communities. nih.gov

Inhibition of PHA and Rhamnolipid Synthesis in Microorganisms

Following a comprehensive review of scientific literature, no research findings were identified that specifically investigate the inhibitory effects of this compound on the synthesis of polyhydroxyalkanoates (PHA) and rhamnolipids in microorganisms. The existing body of research on halogenated fatty acids as inhibitors of these pathways focuses on other isomers, particularly 2-bromoalkanoic acids.

Studies on compounds such as 2-bromohexanoic acid, 2-bromooctanoic acid, and 2-bromodecanoic acid have demonstrated their capacity to simultaneously inhibit the production of both PHA and rhamnolipids in bacteria like Pseudomonas aeruginosa. nih.govnih.govnih.gov The mechanism of this inhibition is attributed to the specific targeting of the enzymes RhlA and PhaG, which are crucial for the synthesis of rhamnolipids and PHAs, respectively. The position of the bromine atom at the second carbon (alpha position) of the fatty acid appears to be a critical feature for this inhibitory activity.

However, equivalent studies involving this compound, where the bromine atom is located at the terminal (omega) position of the carbon chain, have not been found in the available scientific literature. Therefore, no data can be presented on its specific effects on PHA and rhamnolipid synthesis, nor can any data tables or detailed research findings be provided for this particular compound in this context.

Emerging Research Directions and Future Perspectives

Novel Applications in Materials Science and Polymer Modification

The bifunctional nature of 10-bromodecanoic acid, with a reactive carboxylic acid and a terminal bromine atom, makes it a prime candidate for polymer modification. sigmaaldrich.comsigmaaldrich.com The bromine atom serves as a good leaving group, readily displaced by nucleophiles, while the carboxylic acid can be coupled with amines or alcohols.

One significant area of research involves the grafting of this compound onto existing polymers to impart new functionalities. A notable example is its use as an alkylcarboxylate chain source for the preparation of alkylcarboxylate-grafted polyethylenimine (PEI). sigmaaldrich.comsigmaaldrich.com This modification is crucial for altering the physical and chemical properties of the base polymer, which can lead to the development of advanced materials with tailored characteristics for specific applications. The introduction of the decanoic acid chain can influence the polymer's solubility, thermal properties, and surface characteristics.

Furthermore, this compound can serve as a monomer in the synthesis of novel polyesters. nih.govunl.pt The presence of the bromine atom in the resulting polymer backbone or as a pendant group opens up possibilities for post-polymerization modification, allowing for the creation of functional polymers with complex architectures. These modified polymers are being investigated for a range of applications, including the development of new coatings, adhesives, and composite materials. The ability to precisely control the chemical structure through the incorporation of this compound is a key driver of its potential in materials science.

Advancements in Drug Delivery and Gene Therapy Systems

The development of effective drug delivery and gene therapy systems is a major focus of modern medicine, and this compound is emerging as a key component in the design of novel nanocarriers. Its lipidic nature and functional handles allow for its incorporation into various delivery platforms, including lipid nanoparticles (LNPs) and polymeric nanoparticles. nih.govnih.govyoutube.com

In the realm of gene therapy, the delivery of nucleic acids like siRNA and mRNA to target cells remains a significant challenge. nih.govyoutube.com Lipid-based nanoparticles have shown great promise as delivery vehicles. nih.govnih.gov The incorporation of fatty acid derivatives, such as those that can be synthesized from this compound, into the lipid composition of these nanoparticles is a critical area of research. nih.govnih.gov These lipid components can influence the stability, biocompatibility, and transfection efficiency of the nanoparticles. For instance, the alkyl chains of the lipids play a crucial role in the self-assembly of the nanoparticles and their interaction with cell membranes, facilitating the release of the genetic material into the cytoplasm.

Moreover, this compound is utilized in the surface functionalization of polymeric nanocarriers to enhance their therapeutic efficacy. nih.govmdpi.com By grafting these molecules onto polymers like poly(amidoamine) (PAMAM) dendrimers, researchers can create drug delivery systems with improved properties. These modifications can lead to reduced cytotoxicity and enhanced cellular uptake, making them more suitable for clinical applications. mdpi.com The ability to tailor the surface chemistry of these nanocarriers with molecules like this compound is a significant step towards creating safer and more effective treatments for a variety of diseases.

Exploration of Antimicrobial Properties of Derivatives

The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Fatty acids and their derivatives have long been recognized for their antimicrobial properties, and research is now extending to brominated fatty acids like this compound. nih.govnih.govresearchgate.net

Studies have shown that fatty acids can exert their antimicrobial effects through various mechanisms, primarily by disrupting the bacterial cell membrane. researchgate.netresearchgate.net The length of the carbon chain and the presence of functional groups are critical factors in determining their activity. nih.gov Research on other halogenated fatty acids has demonstrated significant antibacterial activity. For example, vinyl halogenated fatty acids have shown potent activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the plasma membrane. nih.gov Similarly, brominated fatty acids isolated from marine sponges have exhibited antibacterial properties against pathogenic bacteria. nih.gov

These findings suggest that derivatives of this compound, such as its amides and esters, could possess significant antimicrobial and antifungal properties. google.comnih.gov For instance, the synthesis of amide derivatives of various carboxylic acids has been shown to yield compounds with notable antimicrobial activity. nih.gov The exploration of the antimicrobial potential of this compound derivatives is a promising avenue for the development of new therapeutic agents to combat infectious diseases. Further research is needed to synthesize and evaluate a range of these derivatives against a broad spectrum of microbes to fully understand their potential.

Further Investigation into Biological and Biochemical Interactions

Due to its structural similarity to naturally occurring fatty acids, this compound can interact with biological systems and serve as a valuable tool for studying cellular processes. rsc.org Its presence can influence metabolic pathways, particularly those involved in lipid metabolism.

One area of investigation is the potential for this compound and its derivatives to act as inhibitors of enzymes involved in fatty acid metabolism. For example, research on other fatty acid analogs has shown that they can inhibit very-long-chain fatty acid elongases (VLCFAEs), which are crucial for the synthesis of hydrophobic polymers in plants. nih.govnih.govresearchgate.net The inhibition of these enzymes can have significant biological effects. By studying the interactions of this compound with such enzymes, researchers can gain insights into the mechanisms of lipid metabolism and potentially develop new therapeutic agents for diseases related to lipid metabolism disorders. rsc.org

Furthermore, the cellular uptake and metabolism of this compound are of interest for understanding how cells process and respond to modified fatty acids. The introduction of the bromine atom provides a unique tag that can be used to track the molecule within the cell and identify its metabolic fate. This can provide valuable information on the pathways involved in fatty acid transport and modification.

Development of New Biocatalysts and Bioprocesses

The principles of green chemistry are increasingly being applied to chemical synthesis, with a focus on developing more sustainable and environmentally friendly processes. google.com Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a key component of this approach. rsc.orgnih.govwur.nl

There is growing interest in using biocatalysts for the synthesis and modification of fatty acids and their derivatives. wur.nlnih.gov Lipases, for instance, are enzymes that can be used for the synthesis of polyesters through ring-opening polymerization of lactones or condensation polymerization of hydroxy acids. nih.govconicet.gov.arrsc.org Research has shown that lipases can catalyze the polymerization of long-chain ω-hydroxy acids, and this approach could potentially be applied to this compound to produce novel biodegradable polymers under mild reaction conditions. unl.ptconicet.gov.ar

Furthermore, whole-cell biotransformation systems are being developed for the production of functionalized fatty acids. nih.gov These systems can be engineered to perform specific chemical reactions, such as hydroxylation or amination, on fatty acid substrates. rsc.orgnih.gov The development of biocatalysts capable of incorporating bromine into a fatty acid chain or utilizing this compound as a substrate for further modification could lead to more sustainable routes for producing valuable chemicals. This area of research holds the potential to replace traditional chemical synthesis methods that often rely on harsh conditions and toxic reagents. nih.gov

Potential in Environmental Remediation and Sustainable Chemistry

The unique chemical properties of this compound also position it as a compound of interest in the fields of environmental remediation and sustainable chemistry. Its potential to be incorporated into biodegradable polymers offers a promising avenue for addressing the challenges of plastic pollution. frontiersin.org

The development of biodegradable materials is a critical step towards a more circular economy. frontiersin.org As previously mentioned, this compound can be used as a monomer for the synthesis of polyesters. nih.govunl.pt By carefully designing the polymer structure, it is possible to create materials that are stable during their intended use but can be broken down by microorganisms in the environment. This would reduce the accumulation of plastic waste and its associated environmental impact.

In addition to its role in creating biodegradable materials, the synthesis of this compound itself is being approached from a sustainable chemistry perspective. A patented one-step method for its preparation from 10-hydroxydecanoic acid, sodium bromide, and concentrated sulfuric acid in glacial acetic acid is described as a process that is mild, causes no pollution, and uses readily available, low-cost raw materials. nih.govgoogle.com This approach aligns with the principles of green chemistry by improving efficiency and reducing the environmental footprint of the chemical's production. google.com

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 10-bromodecanoic acid, and how do their yields compare?

- Methodology : The compound is synthesized via oxidation of 10-bromodecanol (70% yield) or bromination of undecenoic acid derivatives (90% yield) . Key steps include solvent selection (e.g., dimethyl sulfoxide for azide substitution ) and purification via ethyl acetate extraction followed by sodium sulfate drying .

- Analysis : The higher yield in bromination routes may relate to reduced side reactions. Researchers should validate purity using H-NMR (e.g., monitoring methylene bromide peaks at 3.4 ppm ) and LC-MS .

Q. How is this compound utilized in polymer science?